An In-Depth Technical Guide to 6-Fluorooxindole: Properties, Structure, and Applications
An In-Depth Technical Guide to 6-Fluorooxindole: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-fluorooxindole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, detailed structural analysis, reactivity, and established synthetic protocols. Furthermore, this guide will explore its burgeoning role as a key building block in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction: The Significance of Fluorine in Drug Discovery and the Rise of 6-Fluorooxindole
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1] The oxindole scaffold, a privileged structure in medicinal chemistry, is found in numerous natural products and pharmaceuticals.[2] The fusion of these two concepts gives rise to fluorinated oxindoles, a class of compounds with immense potential in therapeutic development.
6-Fluorooxindole, in particular, has emerged as a valuable and versatile building block.[2] Its structure, featuring a fluorine atom at the 6-position of the oxindole ring, offers a unique combination of chemical reactivity and biological relevance. This guide will provide an in-depth exploration of the chemical properties, structure, and synthetic methodologies of 6-fluorooxindole, while also highlighting its critical role in the synthesis of advanced intermediates for drug discovery and materials science.[2]
Physicochemical and Structural Properties of 6-Fluorooxindole
6-Fluorooxindole is a solid at room temperature and is characterized by the molecular formula C₈H₆FNO.[2][3][4] The presence of the fluorine atom enhances its thermal and chemical stability compared to its non-fluorinated analog.[2]
Core Properties
A summary of the key physicochemical properties of 6-fluorooxindole is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 56341-39-0 | [2][3][4] |
| Molecular Formula | C₈H₆FNO | [2][3][4] |
| Molecular Weight | 151.14 g/mol | [2][3][4] |
| IUPAC Name | 6-fluoro-1,3-dihydroindol-2-one | [3] |
| Melting Point | 132-136 °C | |
| Boiling Point | 287.5 °C (predicted) | |
| Density | 1.311 g/cm³ (predicted) | |
| pKa | 13.37 (predicted) | |
| SMILES | C1C2=C(C=C(C=C2)F)NC1=O | [3] |
| InChI | InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | [3] |
Spectroscopic Profile
A thorough understanding of a molecule's spectroscopic signature is paramount for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of 6-fluorooxindole.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 6-fluorooxindole is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methylene protons at the C3 position will appear as a singlet. The N-H proton will likely be a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom. The carbonyl carbon will appear at the downfield end of the spectrum.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by the neighboring aromatic protons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 6-fluorooxindole will be characterized by several key absorption bands:
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N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.
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C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the five-membered lactam ring.
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C-F Stretch: The C-F stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
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Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Synthesis of 6-Fluorooxindole: A Validated Protocol
The synthesis of 6-fluorooxindole can be achieved through various routes, often starting from commercially available fluorinated aromatic compounds. A common and reliable method involves the reductive cyclization of a substituted nitrophenylacetic acid derivative.
Synthetic Workflow
The following diagram illustrates a typical synthetic route to 6-fluorooxindole.
Caption: A common synthetic pathway to 6-Fluorooxindole.
Detailed Experimental Protocol
Synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic acid from 4-Fluoro-2-nitrotoluene
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Reaction Setup: To a solution of 4-fluoro-2-nitrotoluene in a suitable solvent (e.g., aqueous pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise while maintaining the reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction and filter the mixture to remove manganese dioxide. Acidify the filtrate to precipitate the product.
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Purification: Collect the solid by filtration, wash with water, and dry to afford 2-(4-fluoro-2-nitrophenyl)acetic acid. The product can be further purified by recrystallization if necessary.
Reductive Cyclization to 6-Fluorooxindole
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Reaction Setup: Dissolve 2-(4-fluoro-2-nitrophenyl)acetic acid in a suitable solvent such as acetic acid. Add a catalyst, typically palladium on carbon (Pd/C).
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Hydrogenation: Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Workup and Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-fluorooxindole.
Self-Validation: The identity and purity of the synthesized 6-fluorooxindole should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the values reported in the literature and presented in this guide.
Reactivity and Applications in Chemical Synthesis
The chemical reactivity of 6-fluorooxindole is influenced by the electron-withdrawing nature of the fluorine atom and the presence of the lactam functionality. This makes it a versatile intermediate for a variety of chemical transformations.
Key Reactions of the Oxindole Core
The oxindole ring system is amenable to a range of functionalizations. The presence of the fluorine atom at the 6-position can influence the regioselectivity of these reactions.
Caption: Important reactions of the 6-Fluorooxindole scaffold.
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N-Functionalization: The nitrogen atom of the lactam can be alkylated or arylated under basic conditions to introduce a variety of substituents.
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C3-Functionalization: The methylene group at the C3 position is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents at this position.
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Aldol Condensation: The C3 methylene group can also participate in aldol-type condensation reactions with aldehydes and ketones to form 3-substituted-2-oxindoles, which are important precursors for many biologically active compounds.
Role as a Scaffold in Medicinal Chemistry
The 6-fluorooxindole scaffold is a key component in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.
A particularly significant application of 6-fluorooxindole is in the development of kinase inhibitors .[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The oxindole core can mimic the hinge-binding region of ATP, the natural substrate for kinases. By appropriately functionalizing the 6-fluorooxindole scaffold, medicinal chemists can design potent and selective kinase inhibitors. For example, derivatives of 6-fluorooxindole have been investigated as inhibitors of kinases such as VEGFR, EGFR, and others involved in cancer progression.[1]
Conclusion
6-Fluorooxindole is a molecule of considerable importance, bridging the fields of organofluorine chemistry and medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the synthesis of complex molecular architectures with significant biological potential. The validated synthetic protocols and detailed characterization data provided in this guide serve as a reliable resource for researchers. As the demand for novel and effective therapeutics continues to grow, the strategic application of 6-fluorooxindole in drug discovery programs, particularly in the design of next-generation kinase inhibitors, is poised to expand, further solidifying its role as a key building block in the advancement of chemical and biomedical sciences.
References
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6-fluoro-2,3-dihydro-1H-indol-2-one | C8H6FNO - PubChem. (URL: [Link])
